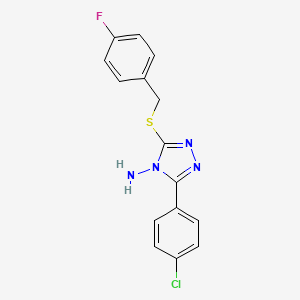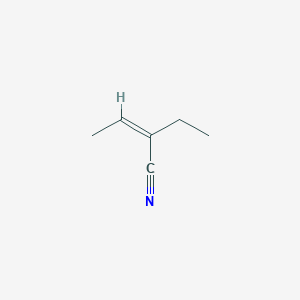
2-Ethylbut-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylbut-2-enenitrile: is an organic compound with the molecular formula C6H9N It is a nitrile, which means it contains a cyano group (-C≡N) attached to an alkene The (Z)-configuration indicates that the higher priority substituents on either side of the double bond are on the same side
准备方法
Synthetic Routes and Reaction Conditions:
Hydrocyanation of Alkenes: One common method for preparing 2-Ethylbut-2-enenitrile involves the hydrocyanation of alkenes. This process typically uses a catalyst such as nickel or palladium to add hydrogen cyanide (HCN) across the double bond of an alkene.
Dehydration of Amides: Another method involves the dehydration of amides using reagents like phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2). This reaction removes water from the amide, forming the nitrile.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrocyanation processes, utilizing robust catalytic systems to ensure high yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
化学反应分析
Types of Reactions:
Oxidation: 2-Ethylbut-2-enenitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can convert the nitrile group into carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4). This process converts the nitrile group into primary amines.
Substitution: The nitrile group in this compound can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions (OH-) or amines (NH3) replace the cyano group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), amines (NH3)
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Primary amines
Substitution: Hydroxylated or aminated derivatives
科学研究应用
Chemistry: 2-Ethylbut-2-enenitrile is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving nitriles. It serves as a model compound to investigate the activity and specificity of nitrilase enzymes.
Medicine: While not widely used in medicine, derivatives of this compound may have potential applications in drug development. Its ability to undergo various chemical transformations makes it a useful scaffold for designing new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and fragrances. Its unique chemical properties allow for the creation of compounds with specific desired characteristics.
作用机制
The mechanism of action of 2-Ethylbut-2-enenitrile largely depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to a primary amine through the addition of hydrogen atoms. This process involves the breaking of the triple bond in the cyano group and the formation of new C-H and N-H bonds.
In substitution reactions, nucleophiles attack the carbon atom of the nitrile group, leading to the replacement of the cyano group with the nucleophile. This mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of the cyano group.
相似化合物的比较
(E)-2-Ethyl-2-butenenitrile: The (E)-isomer of 2-Ethyl-2-butenenitrile has the higher priority substituents on opposite sides of the double bond. This difference in configuration can lead to variations in reactivity and physical properties.
2-Methyl-2-butenenitrile: This compound has a similar structure but with a methyl group instead of an ethyl group. The difference in alkyl substituents can affect the compound’s reactivity and applications.
2-Butenenitrile: A simpler nitrile with no alkyl substituents on the double bond. Its reactivity and applications may differ due to the absence of additional alkyl groups.
Uniqueness: 2-Ethylbut-2-enenitrile is unique due to its specific (Z)-configuration and the presence of an ethyl group. These structural features influence its chemical reactivity and make it suitable for particular applications in synthesis and research.
属性
CAS 编号 |
34451-75-7; 89580-25-6 |
|---|---|
分子式 |
C6H9N |
分子量 |
95.145 |
IUPAC 名称 |
(Z)-2-ethylbut-2-enenitrile |
InChI |
InChI=1S/C6H9N/c1-3-6(4-2)5-7/h3H,4H2,1-2H3/b6-3- |
InChI 键 |
ZJPQPBRWBXBMRY-UHFFFAOYSA-N |
SMILES |
CCC(=CC)C#N |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


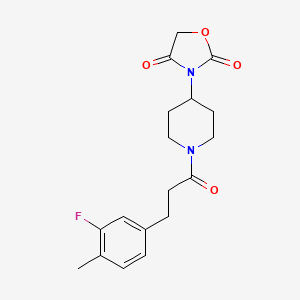
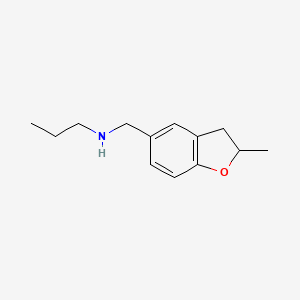
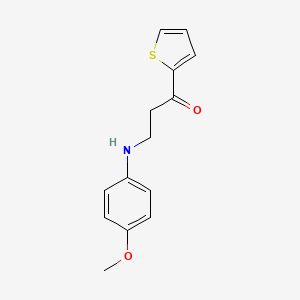



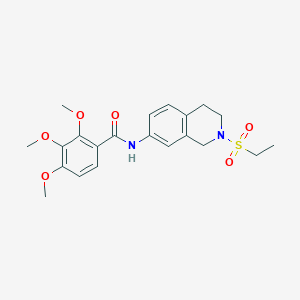
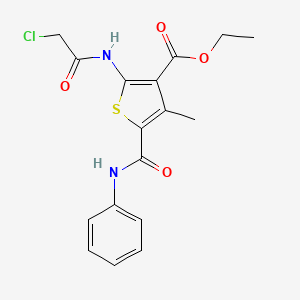
![N-benzyl-4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide](/img/structure/B2705503.png)
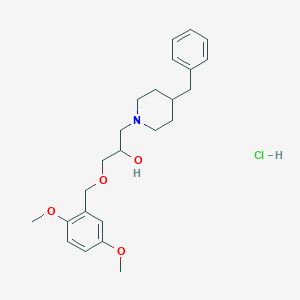

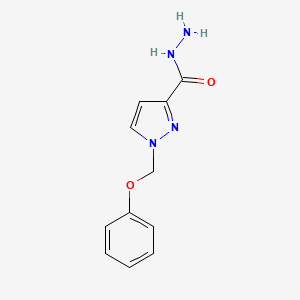
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methyl-1,2,4-triazole-3-carboxylic acid](/img/structure/B2705513.png)
